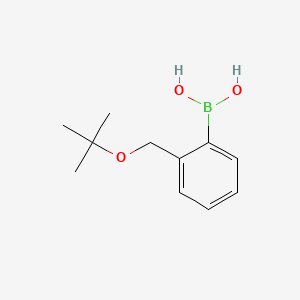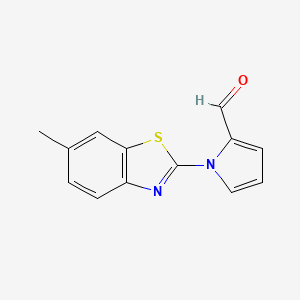
2-(tert-Butoxymethyl)phenylboronic acid
Übersicht
Beschreibung
2-(tert-Butoxymethyl)phenylboronic acid is a useful research compound. Its molecular formula is C11H17BO3 and its molecular weight is 208.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Suzuki–Miyaura Reaction Catalyst : The compound [PdCl2{8-(di-tert-butylphosphinooxy)quinoline}] containing 8-(di-tert-butylphosphinooxy)quinoline ligand is highly efficient in catalyzing the coupling of phenylboronic acids with aryl bromides or chlorides. This catalyst demonstrates significant reaction rates, especially in toluene with K2CO3 as the base, showing its potential in various organic synthesis processes (Scrivanti et al., 2009).
Deoxygenation of Amine N-oxides : Phenylboronic acid has been utilized effectively for the deoxygenation of amine N-oxides to corresponding amines. This process highlights the chemical's versatility in handling functional groups like ketone, amide, ester, and nitro groups, even at high temperatures. Such a feature is particularly useful in drug metabolism studies (Gupta et al., 2017).
Material Science and Chemistry
Synthesis of Fluoro-Phenylboronic Acid Compounds : Research indicates that various 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid compounds can be synthesized using tert-butoxide and other reactants. These compounds, confirmed by IR and NMR, have potential applications in material science and organic chemistry (Zhong-wei, 2006).
Preparation of Chiral 3-Arylpyrrolidines : A study using various arylboronic acids including phenylboronic acid demonstrated the effective preparation of chiral 3-arylpyrrolidines and 2-arylsuccinic esters. This process, catalyzed by Rh(I)/chiral diene complexes, showcases the ability to achieve high optical purity in products, which is critical in asymmetric synthesis and pharmaceutical applications (Chung et al., 2012).
Biomedical Applications
Endothelial Cell Differentiation : Phenylboronic acid-containing copolymers have demonstrated the capability to induce endothelial cell differentiation into capillary structures. This phenomenon suggests the potential of phenylboronic acid in tissue engineering and regenerative medicine, especially in promoting angiogenesis (Aoki et al., 1995).
Targeted Drug Delivery : Phenylboronic acid-functionalized amphiphilic block copolymers have shown promise in targeted drug delivery, particularly towards liver cancer cells. These materials, by forming stable micelle solutions in water, exhibit the potential for targeted drug delivery and controlled release systems (Zhang et al., 2013).
Safety and Hazards
Wirkmechanismus
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(tert-Butoxymethyl)phenylboronic acid . For instance, the compound’s reactivity and stability can be affected by pH and temperature. Additionally, the presence of other molecules that can interact with boronic acids may also influence its action.
Biochemische Analyse
Biochemical Properties
2-(tert-Butoxymethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the study of enzyme inhibition and as a tool in molecular recognition . The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by forming stable complexes with the active sites of these enzymes . Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function through covalent modifications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways by inhibiting key enzymes involved in these pathways . This inhibition can lead to changes in gene expression and alterations in cellular metabolism. For example, the compound can affect the activity of kinases, which are crucial for the regulation of cell growth and differentiation . By modulating these enzymes, this compound can impact cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with biomolecules. This interaction often involves the binding of the boronic acid moiety to diols or hydroxyl groups on enzymes and proteins . This binding can inhibit enzyme activity by blocking the active site or inducing conformational changes that reduce the enzyme’s catalytic efficiency . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it has been used to inhibit enzyme activity over prolonged periods . In vivo studies have also demonstrated that the compound can maintain its inhibitory effects over time, although its stability and activity may be influenced by metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and adverse effects on organ function . Threshold effects have been observed, where the compound’s inhibitory activity increases with dosage up to a certain point, beyond which toxicity becomes a concern .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can affect metabolic flux by inhibiting key enzymes involved in metabolic processes, leading to changes in metabolite levels . For example, its inhibition of kinases can alter the phosphorylation status of metabolic enzymes, thereby influencing their activity and the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is also influenced by its chemical properties, such as its solubility and ability to form complexes with biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on enzyme activity and cellular function . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit metabolic enzymes .
Eigenschaften
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-11(2,3)15-8-9-6-4-5-7-10(9)12(13)14/h4-7,13-14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTUWARSDLQBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396541 | |
| Record name | 2-(tert-Butoxymethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373384-12-4 | |
| Record name | 2-(tert-Butoxymethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)




